molecular formula C16H15Cl2N3O2S B2371143 N-(3,4-dichlorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide CAS No. 959535-30-9

N-(3,4-dichlorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide

Cat. No.: B2371143
CAS No.: 959535-30-9
M. Wt: 384.28
InChI Key: JVSVMIMKUHRUSU-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C16H15Cl2N3O2S and its molecular weight is 384.28. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation for Anticonvulsant Activity

N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide and its derivatives have been synthesized and evaluated for their affinity to GABAergic biotargets, with the aim of estimating their anticonvulsant activity using a PTZ-induced seizures model in mice. This research highlighted the pharmacophore role of the cyclic amide fragment in the manifestation of anticonvulsant activity. Despite the lack of significant anticonvulsant activity in the synthesized substances, this study established the importance of the NHCO cyclic fragment in anticonvulsant activity and recommended the docking methodology for optimizing screening models for anticonvulsant drugs (El Kayal et al., 2022).

Structural Aspects and Properties of Related Compounds

The structural aspects of two amide-containing isoquinoline derivatives have been studied, revealing insights into their gelation and crystalline properties upon treatment with various mineral acids. This research contributes to the understanding of how structural modifications in similar compounds can influence their physical properties and potential applications in materials science (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Pharmacological Evaluation

A series of N-substituted derivatives of a similar compound has been synthesized and evaluated for their antibacterial and anti-enzymatic potential, highlighting the chemical versatility and potential pharmacological applications of compounds within this chemical class. This work underscores the multifunctional moieties' contribution to the biological activity of such compounds, offering insights into their potential therapeutic uses (Nafeesa et al., 2017).

Cytotoxic Evaluation of Quinazolinone-Oxadiazole Conjugates

The synthesis of quinazolinone-1, 3, 4-oxadiazole derivatives and their evaluation for cytotoxic effects against cancer cell lines have been explored, revealing the potential of such compounds in cancer therapy. This research demonstrates the utility of structurally related compounds in developing new anticancer agents, with specific derivatives showing notable cytotoxic activity (Hassanzadeh et al., 2019).

Antimicrobial and Antifungal Activities

The synthesis and microbial studies of sulfonamides bearing quinazolin-4(3H)ones have been conducted, revealing remarkable antibacterial and antifungal activities. This research further supports the exploration of quinazolinone derivatives for antimicrobial applications, showcasing the potential of these compounds in addressing bacterial and fungal infections (Patel et al., 2010).

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O2S/c17-11-6-5-9(7-12(11)18)19-14(22)8-24-15-10-3-1-2-4-13(10)20-16(23)21-15/h5-7H,1-4,8H2,(H,19,22)(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSVMIMKUHRUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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